O-Desmethyl Tramadol-d6 is a deuterated analog of O-Desmethyl Tramadol, which is a significant active metabolite of the analgesic drug tramadol. This compound is primarily utilized in pharmacokinetic studies and as an internal standard in mass spectrometry due to its stable isotope labeling. The incorporation of deuterium atoms into the molecular structure provides a distinct mass difference that enhances the accurate quantification of tramadol and its metabolites in biological samples. O-Desmethyl Tramadol-d6 is classified as a synthetic opioid and falls under the category of reference materials for analytical chemistry.
O-Desmethyl Tramadol-d6 is sourced from various chemical suppliers specializing in pharmaceutical compounds and reference standards. The compound's classification includes:
This compound is produced in accordance with international standards for reference materials, ensuring high purity and reliability for scientific applications.
The synthesis of O-Desmethyl Tramadol-d6 typically involves the deuteration of O-Desmethyl Tramadol. The process begins with the preparation of O-Desmethyl Tramadol through the demethylation of tramadol, often utilizing reagents such as boron tribromide. Following this, deuterated reagents like deuterated methanol or chloroform are introduced under controlled conditions to replace hydrogen atoms with deuterium.
Key steps in the synthesis include:
The industrial production often focuses on optimizing reaction conditions to maximize yield and purity, ensuring that the final product meets analytical standards .
The molecular structure of O-Desmethyl Tramadol-d6 can be represented by its chemical formula:
The structural formula indicates that it contains six deuterium atoms, which are isotopes of hydrogen. This substitution alters the molecular weight and can affect the compound's behavior in various chemical reactions.
O[C@]1(C2=CC=CC(O)=C2)CCCC[C@@H]1CN(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3;
These notations provide a standardized way to represent the compound's structure for computational analysis and database searches .
O-Desmethyl Tramadol-d6 can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
The outcomes of these reactions can lead to various derivatives of tramadol depending on specific reaction conditions .
O-Desmethyl Tramadol-d6 exerts its pharmacological effects primarily through interactions with opioid receptors in the central nervous system. It acts as a weak agonist at the mu-opioid receptor while also inhibiting the reuptake of norepinephrine and serotonin. This dual action contributes to its analgesic properties.
The mechanism involves:
O-Desmethyl Tramadol-d6 is characterized by:
Relevant chemical properties include:
These properties are crucial for determining appropriate handling and storage procedures .
O-Desmethyl Tramadol-d6 finds extensive applications in scientific research:
This compound plays a vital role in advancing research methodologies and improving therapeutic outcomes related to pain management therapies involving tramadol derivatives.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: